Home > Products > Screening Compounds P142654 > 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid
6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid - 1239785-91-1

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid

Catalog Number: EVT-2894449
CAS Number: 1239785-91-1
Molecular Formula: C13H16N2O3
Molecular Weight: 248.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a lysine adduct of aflatoxin B(1) dialdehyde. It is formed through the reaction of aflatoxin B(1) exo-8,9-epoxide with lysine residues in proteins. Aflatoxin B(1) is a potent carcinogen produced by certain fungi. []

Relevance: While structurally different from 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, this compound is relevant because it highlights the importance of lysine adducts in toxicological studies. Like the target compound, it contains a hexanoic acid moiety linked to a heterocyclic ring system, indicating a possible shared metabolic pathway or toxicological relevance. []

N-[4-carboxy-4-(3-mercapto-1H-pyrrol-1-yl)-1-oxobutyl]-L-cysteinyl-glycine cyclic sulfide

Compound Description: This compound is a glutathione conjugate of cis-2-butene-1,4-dial (BDA), a reactive metabolite of furan. Furan is a hepatotoxicant and carcinogen found in various food sources. This conjugate is a urinary metabolite of furan, indicating a detoxification pathway. [, ]

Relevance: This compound, alongside the following three metabolites, demonstrates the importance of glutathione conjugation in the detoxification of reactive metabolites. Like 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, it contains a carboxylic acid functionality, suggesting a potential shared pathway in metabolism or elimination. [, ]

(R)-2-acetylamino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)-1-hexanoic acid

Compound Description: This compound is a urinary metabolite of furan, derived from the breakdown of protein adducts formed by the reaction of cis-2-butene-1,4-dial (BDA) with lysine residues. [, ]

Relevance: This metabolite, along with the previous and following two, highlights the formation of protein adducts as a critical event in furan toxicity. Like 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, it possesses a hexanoic acid unit linked to a heterocycle, pointing towards a possible common metabolic fate. [, ]

N-acetyl-S-[1-(5-acetylamino-5-carboxypentyl)-1H-pyrrol-3-yl]-L-cysteine

Compound Description: This compound is another urinary metabolite of furan, arising from the degradation of BDA-derived cysteine-lysine cross-links in proteins. [, ]

Relevance: The presence of a cysteine residue in this metabolite, in addition to the hexanoic acid moiety and heterocycle, further emphasizes the role of amino acid adducts in furan metabolism. The structural similarities with 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid suggest potential overlaps in their metabolic processing. [, ]

Compound Description: This compound is the sulfoxide derivative of the previous metabolite, also found in the urine of furan-exposed animals. It represents further biotransformation of the cysteine-lysine cross-link adduct. [, ]

Relevance: This metabolite further emphasizes the complex metabolic fate of furan and its reactive metabolite BDA. The presence of the oxidized sulfur, in addition to the common structural features with 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, underlines the importance of oxidative metabolism in the elimination of these compounds. [, ]

L-2-amino-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (Lys-BDA)

Compound Description: This compound is a urinary furan metabolite derived from BDA. It is formed by the reaction of BDA with lysine residues in proteins, and its presence in urine suggests a role in furan detoxification. []

Relevance: Lys-BDA is a structurally related compound to 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, sharing the hexanoic acid backbone and a nitrogen-containing heterocyclic ring. The structural similarities indicate a possible common metabolic origin or pathway for both compounds. []

L-2-(acetylamino)-6-(2,5-dihydro-2-oxo-1H-pyrrol-1-yl)hexanoic acid (AcLys-BDA)

Compound Description: This compound is another urinary furan metabolite derived from BDA. It is formed by the acetylation of Lys-BDA, and it is the most abundant furan metabolite in urine, further suggesting its importance in furan detoxification. []

Relevance: AcLys-BDA is closely related to both 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid and Lys-BDA, possessing the same hexanoic acid chain and a modified pyrrole ring. The shared structural features imply a potential common metabolic pathway or similar biological roles. []

L-2-(acetylamino)-6-(2,5-dihydro-5-methyl-2-oxo-1H-pyrrol-1-yl)-hexanoic acid (Lys-AcA)

Compound Description: This compound is a urinary metabolite of 2-methylfuran (2-MF), a related compound to furan, also found as a food contaminant. Lys-AcA is derived from the reaction of acetyl acrolein (AcA), a metabolite of 2-MF, with lysine residues. []

Relevance: Lys-AcA is structurally similar to 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, sharing the hexanoic acid backbone and a substituted pyrrole ring. This similarity suggests a common mechanism of formation through reaction with lysine and potential overlap in their metabolic pathways. []

L-2-amino-6-(2,5-dihydro-5-methyl-2-oxo-1H-pyrrol-1-yl)-hexanoic acid (AcLys-AcA)

Compound Description: This compound is another urinary metabolite of 2-MF. It is formed by the acetylation of AcLys-AcA and serves as a biomarker of 2-MF exposure. []

Relevance: AcLys-AcA, like Lys-AcA, shares a similar structure with 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid, possessing the hexanoic acid chain and a substituted pyrrole ring. This structural similarity, along with their origin as lysine adducts, highlights their potential connection in terms of metabolic pathways and toxicological relevance. []

1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one

Compound Description: This compound was identified in the ethanolic root extract of Plumbago zeylanica during GC-MS analysis. While its specific biological activity in this context was not elaborated upon, Plumbago zeylanica is known for its medicinal properties and is used in traditional medicine for various ailments. []

Relevance: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one is a direct structural analog of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid. Both compounds contain a 1,3-dihydro-2H-indol-2-one core, although the target compound has an additional hexanoic acid side chain and the indazole ring instead of the benzene ring found in the related compound. This close structural relationship indicates a possible similar origin or synthetic route for both compounds. []

Overview

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid is a chemical compound that features an indazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. This compound is categorized as a carboxylic acid and is notable for its potential applications in drug development and biochemical research.

Source

The compound can be synthesized through various chemical reactions involving indazole derivatives. It has been studied for its pharmacological properties, particularly in relation to kinase inhibition, which plays a crucial role in cell signaling pathways.

Classification

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid belongs to the class of indazole derivatives, which are known for their structural versatility and biological significance. These compounds have garnered attention for their potential use as therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid typically involves multi-step organic reactions. A common route includes the condensation of 2-hydrazinobenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. This reaction is generally performed in an organic solvent like dichloromethane at low temperatures to control the reaction conditions and ensure high yields.

Technical Details

  1. Reagents:
    • 2-hydrazinobenzoic acid
    • Hexanoyl chloride
    • Triethylamine (base)
    • Dichloromethane (solvent)
  2. Reaction Conditions:
    • Temperature: Low (to prevent side reactions)
    • Atmosphere: Inert atmosphere (e.g., nitrogen or argon)
  3. Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Molecular Structure Analysis

Structure

The molecular structure of 6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid consists of a hexanoic acid chain attached to a 3-oxo-1,3-dihydro-indazole ring. The presence of the carbonyl group (C=O) contributes to its reactivity and biological activity.

Data

  1. Molecular Formula: C_{12}H_{13}N_{3}O_{3}
  2. Molecular Weight: Approximately 235.25 g/mol
  3. Functional Groups: Carboxylic acid, carbonyl group, indazole ring.
Chemical Reactions Analysis

Types of Reactions

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid can undergo several chemical transformations:

  1. Oxidation: Can be oxidized to form more complex structures using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield alcohols or amines using reducing agents like sodium borohydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Technical Details

  1. Oxidation Conditions:
    • Using potassium permanganate in acidic medium.
  2. Reduction Conditions:
    • Sodium borohydride in methanol.
  3. Substitution Conditions:
    • Nucleophiles such as amines or thiols in the presence of a base.
Mechanism of Action

Process

The mechanism of action for compounds containing the indazole moiety often involves the inhibition or modulation of specific kinases, such as checkpoint kinases 1 and 2 (chk1 and chk2), and the serum/glucocorticoid-regulated kinase (h-sgk).

Data

  1. Target Kinases:
    • chk1
    • chk2
    • h-sgk
  2. Biochemical Pathways: The interactions lead to alterations in cell cycle progression and regulation of cellular volume, impacting various physiological processes.
Physical and Chemical Properties Analysis

Physical Properties

  1. State at Room Temperature: Solid
  2. Solubility: Highly soluble in water and polar solvents.

Chemical Properties

  1. Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  2. Reactivity: Exhibits reactivity typical of carboxylic acids and indazole derivatives.
Applications

Scientific Uses

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid has several applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for antimicrobial and anticancer properties.
  3. Medicine: Explored for potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
  4. Industry: Utilized in developing advanced materials with specific properties such as polymers and coatings.

Properties

CAS Number

1239785-91-1

Product Name

6-(3-oxo-1,3-dihydro-2H-indazol-2-yl)hexanoic acid

IUPAC Name

6-(3-oxo-1H-indazol-2-yl)hexanoic acid

Molecular Formula

C13H16N2O3

Molecular Weight

248.282

InChI

InChI=1S/C13H16N2O3/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14-15/h3-4,6-7,14H,1-2,5,8-9H2,(H,16,17)

InChI Key

STHTZZDWVMWGDP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.